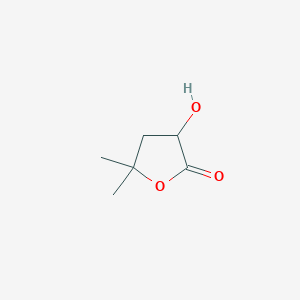
2-Hydroxy4,4-dimethyl-gamma-butyrolactone
Übersicht
Beschreibung
2-Hydroxy4,4-dimethyl-gamma-butyrolactone is an organic compound with the molecular formula C6H10O3. It is a derivative of gamma-butyrolactone, featuring a hydroxyl group and two methyl groups attached to the lactone ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy4,4-dimethyl-gamma-butyrolactone can be achieved through several methods. One common approach involves the reaction of 4,4-dimethyl-2-oxetanone with water under acidic conditions to yield the desired product. Another method includes the oxidation of 4,4-dimethyl-2-butanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts or genetically engineered microorganisms. These methods offer higher yields and environmentally friendly processes compared to traditional chemical synthesis. For example, the biosynthesis pathway using homoserine as an intermediate stage has been developed for the preparation of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy4,4-dimethyl-gamma-butyrolactone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The lactone ring can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 4,4-Dimethyl-2-oxobutyric acid or 4,4-dimethyl-2-butanone.
Reduction: 4,4-Dimethyl-1,2-butanediol.
Substitution: 2-Halo-4,4-dimethyl-gamma-butyrolactone.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy4,4-dimethyl-gamma-butyrolactone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of resins, coatings, and adhesives due to its reactive functional groups
Wirkmechanismus
The mechanism of action of 2-Hydroxy4,4-dimethyl-gamma-butyrolactone involves its interaction with various molecular targets and pathways. The hydroxyl group and lactone ring enable the compound to participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular processes. For example, the compound can inhibit certain enzymes by forming stable complexes with their active sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gamma-butyrolactone (GBL): A simpler lactone with a similar structure but lacking the hydroxyl and methyl groups.
1,4-Butanediol (1,4-BD): A diol that can be converted to gamma-butyrolactone and has similar chemical properties.
Gamma-hydroxybutyrate (GHB): A compound structurally related to gamma-butyrolactone, known for its use as a central nervous system depressant
Uniqueness
2-Hydroxy4,4-dimethyl-gamma-butyrolactone is unique due to the presence of both hydroxyl and methyl groups on the lactone ring. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis. Additionally, its specific structural features contribute to its distinct biological and chemical properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
3-hydroxy-5,5-dimethyloxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2)3-4(7)5(8)9-6/h4,7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQIPIVZYKEWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)O1)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436595 | |
| Record name | 2-hydroxy4,4-dimethyl-gamma-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13416-69-8 | |
| Record name | 2-hydroxy4,4-dimethyl-gamma-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B3046952.png)
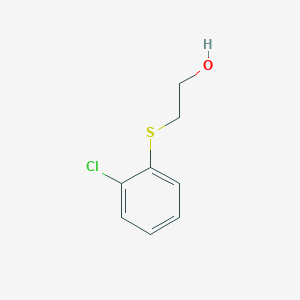
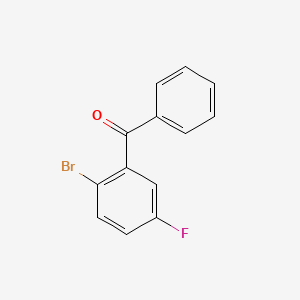
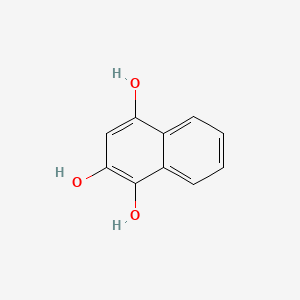
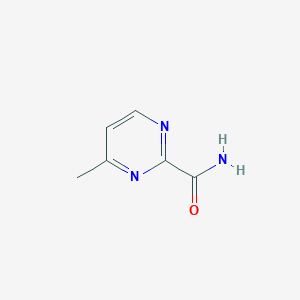
![Tert-Butyl 2-(Methylsulfonyl)-5,7-Dihydrospiro[Pyrano[4,3-D]Pyrimidine-8,3-Pyrrolidine]-1-Carboxylate](/img/structure/B3046962.png)
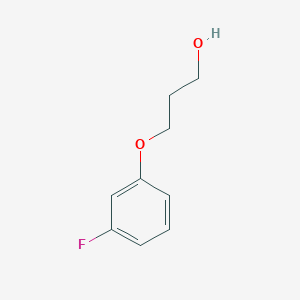
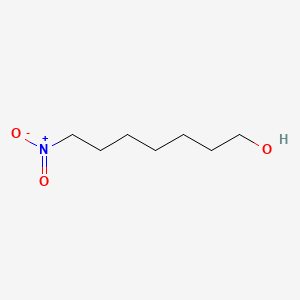
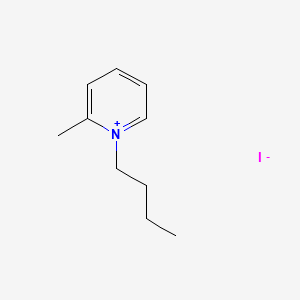
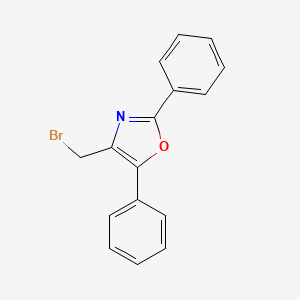
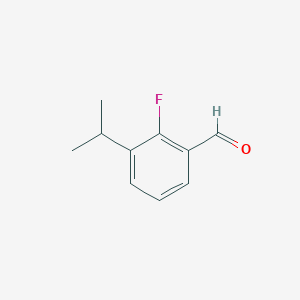
![2-[(2-Hydroxybenzoyl)amino]benzoic acid](/img/structure/B3046971.png)

![4-imino-1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3046975.png)
